

# JND3229 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JND3229   |           |
| Cat. No.:            | B15612895 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The emergence of acquired resistance to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, represents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). A primary mechanism of this resistance is the tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent bond formation required by these inhibitors. **JND3229**, a pyrimidopyrimidinone derivative, has been identified as a potent, reversible, fourth-generation EGFR inhibitor capable of overcoming C797S-mediated resistance.[1][2][3][4] This document provides an in-depth technical overview of the structure-activity relationship (SAR), mechanism of action, and preclinical evaluation of **JND3229**.

# **Quantitative Data Summary**

The biological activity of **JND3229** has been characterized through various in vitro assays, including enzymatic kinase inhibition and cellular anti-proliferative studies. The data highlights its potent activity against EGFR triple-mutant variants.

# Table 1: Enzymatic Inhibitory Activity of JND3229

This table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) of **JND3229** against different EGFR kinase variants as determined by enzyme-linked immunosorbent assay



## (ELISA).[1]

| Target Kinase         | IC50 (nM) | Reference |
|-----------------------|-----------|-----------|
| EGFRL858R/T790M/C797S | 5.8       | [1][5][6] |
| EGFRWT (Wild-Type)    | 6.8       | [5]       |
| EGFRL858R/T790M       | 30.5      | [1][5]    |

# **Table 2: Anti-proliferative Activity of JND3229**

This table presents the IC<sub>50</sub> values of **JND3229** in various cancer cell lines, demonstrating its ability to inhibit the growth of cells harboring key EGFR mutations.

| Cell Line | EGFR Status               | IC <sub>50</sub> (μM) | Reference |
|-----------|---------------------------|-----------------------|-----------|
| BaF3      | EGFRL858R/T790M/<br>C797S | 0.51                  | [1][6]    |
| BaF3      | EGFR19D/T790M/C7<br>97S   | 0.32                  | [1][6]    |
| NCI-H1975 | EGFRT790M                 | 0.31                  | [1][7]    |
| A431      | EGFRWT (overexpression)   | 0.27                  | [5]       |

## **Mechanism of Action and Structural Basis**

**JND3229** functions as a reversible, ATP-competitive inhibitor that targets the kinase activity of EGFR, including the C797S mutant which is resistant to third-generation covalent inhibitors.[1] [7][8]

A high-resolution (2.65 Å) X-ray co-crystal structure of **JND3229** in complex with the EGFRT790M/C797S kinase domain (PDB ID: 5ZTO) provides critical insights into its binding mode.[1][7] The inhibitor adopts a "U-shaped" conformation within the ATP-binding site. A key interaction involves the pyrimidopyrimidinone core of **JND3229**, which forms a bidentate hydrogen bond with the backbone of the "hinge" residue Met793.[1] This non-covalent, high-







affinity binding allows **JND3229** to effectively inhibit the enzyme's function despite the absence of the Cys797 residue required for covalent inhibitors.

By inhibiting the kinase, **JND3229** effectively blocks the downstream signaling cascade. Studies have shown that **JND3229** potently inhibits the phosphorylation of EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S in engineered BaF3 cells in a dose-dependent manner.[1][5]













Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JND3229 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in nonsmall cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]



- 8. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JND3229 Structure-Activity Relationship: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612895#jnd3229-structure-activity-relationship]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com